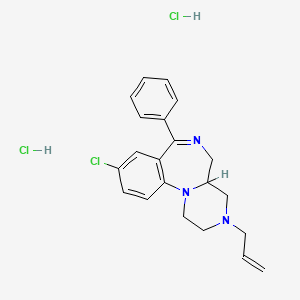
9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a chloro group, an allyl group, and a phenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazino-benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination is usually achieved using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the allyl group: This step can be performed using allylation reactions, often involving allyl halides and a base.
Phenyl group incorporation: This is typically done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while substitution of the chloro group can produce a variety of substituted benzodiazepines.
Scientific Research Applications
9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and related disorders. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Uniqueness
What sets 9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl apart is its unique chemical structure, which may confer distinct pharmacological properties. The presence of the allyl and phenyl groups, along with the chloro substitution, can influence its binding affinity and efficacy at various receptor sites, potentially offering advantages over other benzodiazepines in specific therapeutic contexts.
Properties
CAS No. |
75017-65-1 |
|---|---|
Molecular Formula |
C21H24Cl3N3 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
9-chloro-7-phenyl-3-prop-2-enyl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C21H22ClN3.2ClH/c1-2-10-24-11-12-25-18(15-24)14-23-21(16-6-4-3-5-7-16)19-13-17(22)8-9-20(19)25;;/h2-9,13,18H,1,10-12,14-15H2;2*1H |
InChI Key |
VGWBZQPLRJVXPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN2C(C1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















